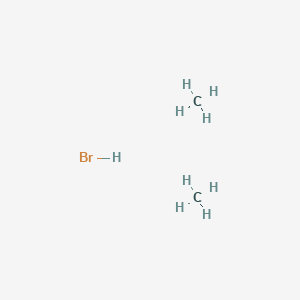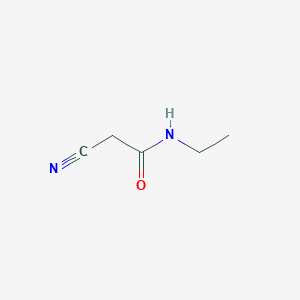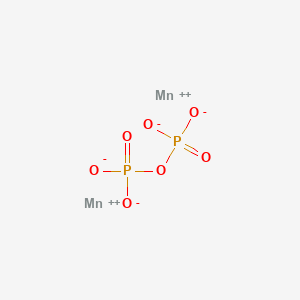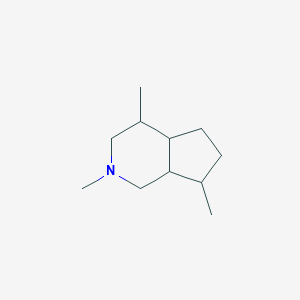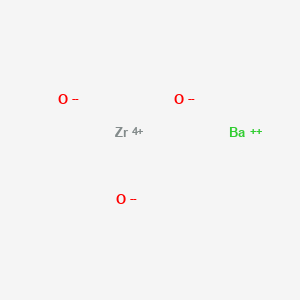
1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol), also known as EBCP, is a chemical compound that has been widely used in scientific research applications. This compound is a diol derivative of 1-chloro-2-propanol and has two chlorine atoms and an ethylene oxide group in its structure. EBCP has been extensively studied for its biochemical and physiological effects, as well as for its potential use in various laboratory experiments.
Mechanism Of Action
The mechanism of action of 1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) is not fully understood, but it is believed to act as a chelating agent and to form complexes with metal ions. These complexes can then be used in various industrial processes, such as the removal of heavy metals from wastewater.
Biochemical And Physiological Effects
1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) has been shown to have a range of biochemical and physiological effects. It has been investigated for its potential use as an antioxidant, anti-inflammatory, and antiviral agent. In addition, 1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) has been studied for its potential use in the treatment of various diseases, including cancer and cardiovascular disease.
Advantages And Limitations For Lab Experiments
1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) has several advantages for use in laboratory experiments. It is highly soluble in water and other polar solvents, making it easy to work with. In addition, it is relatively stable and can be stored for long periods of time without degradation. However, 1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research on 1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol). One potential area of investigation is its use as a building block for the development of new drugs and pharmaceuticals. In addition, 1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) could be studied for its potential use in the treatment of various diseases, including cancer and cardiovascular disease. Finally, further research could be conducted to better understand the mechanism of action of 1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) and its potential applications in various industrial processes.
Synthesis Methods
1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) can be synthesized through the reaction of 3-chloropropan-2-ol with ethylene oxide in the presence of a catalyst. The reaction is typically carried out under mild conditions and yields a white crystalline solid that is highly soluble in water and other polar solvents.
Scientific Research Applications
1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) has been widely used in scientific research applications due to its unique chemical properties. It has been studied for its potential use as a surfactant, emulsifier, and chelating agent in various industrial processes. In addition, 1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) has been investigated for its potential use in the synthesis of new materials and as a building block for the development of new drugs and pharmaceuticals.
properties
CAS RN |
13078-45-0 |
|---|---|
Product Name |
1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) |
Molecular Formula |
C8H16Cl2O4 |
Molecular Weight |
247.11 g/mol |
IUPAC Name |
1-chloro-3-[2-(3-chloro-2-hydroxypropoxy)ethoxy]propan-2-ol |
InChI |
InChI=1S/C8H16Cl2O4/c9-3-7(11)5-13-1-2-14-6-8(12)4-10/h7-8,11-12H,1-6H2 |
InChI Key |
MEBAOCKWPXDTDB-UHFFFAOYSA-N |
SMILES |
C(COCC(CCl)O)OCC(CCl)O |
Canonical SMILES |
C(COCC(CCl)O)OCC(CCl)O |
Other CAS RN |
37569-89-4 13078-45-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





